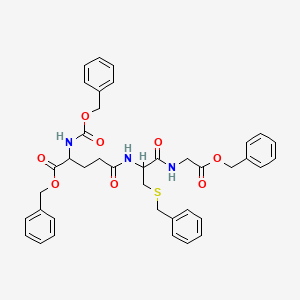

Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-Gly-OBn

Description

Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-Gly-OBn is a synthetic peptide derivative designed for applications in peptide chemistry and drug development. Its structure features:

- N-terminal protection: A carbobenzyloxy (Cbz) group, which prevents undesired reactions at the amino terminus.

- Amino acid sequence: γ-Glutamic acid (γ-Glu): The gamma-carboxyl group is protected by a benzyl ester (OBn), distinguishing it from the more common alpha-linked glutamic acid. Cysteine (Cys): The thiol group is protected by a benzyl (Bn) group, enhancing stability against oxidation. Glycine (Gly): The C-terminus is protected by a benzyl ester (OBn), facilitating selective deprotection during synthesis.

- Stereochemistry: DL-configuration for both γ-Glu and Cys residues, indicating a racemic mixture that may influence crystallinity and solubility.

This compound is utilized as a building block in peptide synthesis, particularly for studying enzyme-substrate interactions or designing drug delivery systems due to its customizable deprotection profile .

Properties

IUPAC Name |

benzyl 5-[[3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxyethyl)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H41N3O8S/c43-35(22-21-33(38(46)49-25-30-15-7-2-8-16-30)42-39(47)50-26-31-17-9-3-10-18-31)41-34(28-51-27-32-19-11-4-12-20-32)37(45)40-23-36(44)48-24-29-13-5-1-6-14-29/h1-20,33-34H,21-28H2,(H,40,45)(H,41,43)(H,42,47) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUVMBFVVPMFTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CNC(=O)C(CSCC2=CC=CC=C2)NC(=O)CCC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H41N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-Gly-OBn typically involves the following steps:

Protection of Amino Acids: The amino acids glutamic acid, cysteine, and glycine are protected using carbobenzyloxy (Cbz) and benzyl (Bn) groups.

Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Purification: The resulting peptide is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale chromatography systems are often employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-Gly-OBn can undergo various chemical reactions, including:

Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: The benzyl ester groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Acidic or basic conditions can be used to remove or replace protecting groups.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of peptides with different protecting groups or functional groups.

Scientific Research Applications

Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-Gly-OBn has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

Biology: Employed in studies of protein structure and function, particularly in the formation of disulfide bonds.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of synthetic peptides for research and development purposes.

Mechanism of Action

The mechanism of action of Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-Gly-OBn involves its ability to form stable peptide bonds and disulfide linkages. The carbobenzyloxy and benzyl protecting groups help in stabilizing the peptide during synthesis and can be selectively removed under specific conditions. The molecular targets and pathways involved depend on the specific application and the nature of the peptide being synthesized.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1. Comparative Structural Analysis

Key Observations :

Amino Acid Composition: The target compound contains γ-Glu and Cys(Bn), which are absent in the lysine-rich Boc-DL-Lys(Cbz)-...-OBn . Gamma-linked Glu may enhance metabolic stability compared to alpha-linked residues. Unlike the cyclic RGD peptide in , the target lacks a diketopiperazine (DKP) ring, limiting its conformational rigidity but offering flexibility for linear peptide assembly .

Protecting Group Strategies: Cbz vs. Boc: Cbz (cleaved via hydrogenolysis or HBr/AcOH) is used in the target compound, while Boc (cleaved with TFA) is employed in ’s lysine derivative. This affects orthogonal deprotection workflows . Benzyl vs. tert-Butyl Esters: OBn (benzyl ester) in the target requires harsher conditions (H₂/Pd) for removal compared to the OtBu (tert-butyl ester) group in ’s Asp residue .

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.